molecular formula C18H16F2N2O2 B2892021 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 2034222-81-4

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2892021
CAS No.: 2034222-81-4
M. Wt: 330.335
InChI Key: IJHXMDJYOADUGC-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea is a complex organic compound characterized by its unique structure, which includes a benzofuran ring system, a difluorophenyl group, and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common approach is the reaction of benzofuran-2-carboxylic acid with 2,6-difluoroaniline under specific conditions to form the urea derivative. The reaction conditions often require the use of coupling agents such as carbodiimides or uronium salts, and the process may be carried out in an organic solvent like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid.

  • Reduction: Reduction reactions can be performed on the difluorophenyl group to produce difluorophenol derivatives.

  • Substitution: The urea group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often requiring a base such as triethylamine.

Major Products Formed:

  • Oxidation: Benzofuran-2-carboxylic acid.

  • Reduction: Difluorophenol derivatives.

  • Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can bind to receptors or enzymes, modulating their activity. The urea group may form hydrogen bonds with biological molecules, influencing their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea can be compared with other similar compounds, such as:

  • Benzofuranylpropylaminopentane: This compound has a similar benzofuran core but differs in the presence of an amino group.

  • 2-Benzofuranyl methyl ketone: This compound lacks the urea group and has a methyl ketone functionality.

Uniqueness: The uniqueness of this compound lies in its combination of the benzofuran ring, difluorophenyl group, and urea functionality, which provides a distinct set of chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11(9-13-10-12-5-2-3-8-16(12)24-13)21-18(23)22-17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHXMDJYOADUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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